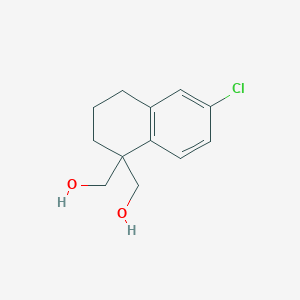
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
Vue d'ensemble
Description
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Saluretic and Diuretic Effects Research
Research into bicyclic ring-fused analogues of 2-(aminomethyl)phenol, including compounds related to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol, has shown significant saluretic and diuretic effects in animal models. Notably, specific derivatives like 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride demonstrated high activity in these studies (Deana et al., 1983).
Chemical Synthesis and Reactions
A significant application of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol-related compounds is in chemical synthesis. Studies demonstrate their use in the synthesis of various cyclic tellurides and complex platinum compounds, offering potential in material science and catalysis research (Al-Rubaie et al., 2017).
Benzylic Oxygenation Research
Investigations into the positional preferences for benzylic oxygenation of tetrahydronaphthalenes, including those structurally related to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol, have been conducted. This research has implications for understanding the chemical behavior and potential applications in synthetic chemistry (Ramdayal et al., 1999).
Liquid Crystal Materials Research
Compounds structurally similar to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol have been researched for their potential in the design of new liquid crystal materials, particularly for active matrix LCDs. This application could significantly impact the display technology industry (Kusumoto et al., 2004).
Pharmacological Research
There is notable research in pharmacology focusing on the derivatives of tetrahydronaphthalene, related to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol. These studies explore their role as ligands for novel receptors with sigma-like neuromodulatory activity, which could have implications for neuropharmacology (Wyrick et al., 1993).
Propriétés
IUPAC Name |
[6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-10-3-4-11-9(6-10)2-1-5-12(11,7-14)8-15/h3-4,6,14-15H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQTMQPGXXCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C1)(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester](/img/structure/B8112668.png)



![(7R)-4-methoxybenzyl 3-methyl-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8112702.png)

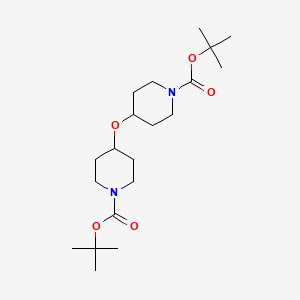
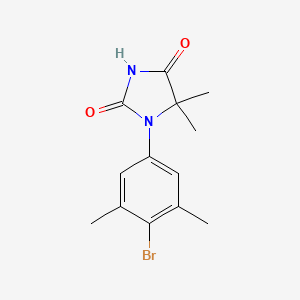
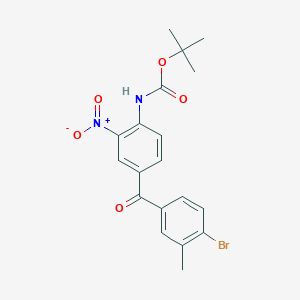
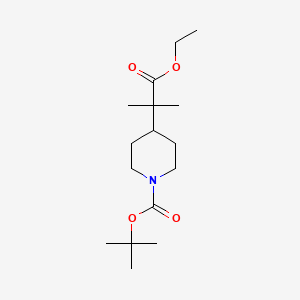
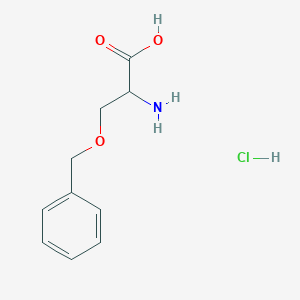


![Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone](/img/structure/B8112754.png)